6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a compound with a multifaceted structure that includes several functional groups, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. This can include the following steps:
Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
Introduction of the 2-ethylbutanamido group via amidation reactions.
Formation of the pyran ring through cyclization.
Attachment of the trifluoromethyl benzoate group.
Specific reaction conditions such as temperature, solvents, and catalysts may vary depending on the exact synthetic route employed.
Industrial Production Methods
In an industrial setting, this compound could be produced using scalable versions of the above synthetic routes. The choice of reaction conditions and raw materials would be optimized for yield and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to increase efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation under appropriate conditions, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the pyran ring can occur under mild conditions.
Substitution: Nucleophilic substitution reactions can modify the trifluoromethyl benzoate group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide for nucleophilic substitution reactions.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products can include alcohols from the carbonyl reductions.
Substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
This compound has several applications in scientific research due to its complex structure and reactivity:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potentially useful as a tool for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: May have applications in drug design, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: These could include enzymes, receptors, or nucleic acids.
Pathways Involved: Depending on its use, it may modulate biochemical pathways such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
**6-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
**6-((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
Uniqueness
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate apart from similar compounds is the specific combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and makes it particularly versatile for research applications.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-13-9-16(29)17(10-32-13)33-19(31)14-7-5-6-8-15(14)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDVQBWMWRRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.